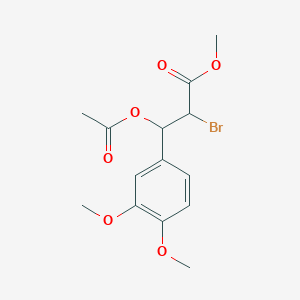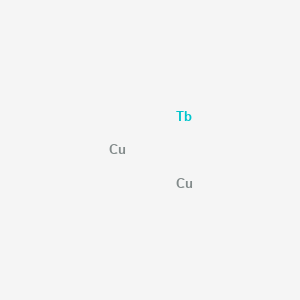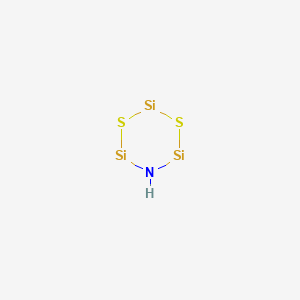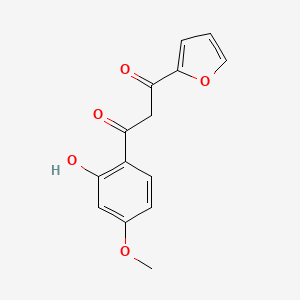
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that features both furan and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with furan and a substituted benzaldehyde.
Condensation Reaction: The furan ring is coupled with the benzaldehyde derivative through a condensation reaction, often using a base catalyst such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methoxy groups.
1-(Thiophen-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is unique due to the presence of both furan and phenyl groups, along with hydroxy and methoxy substituents, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
6344-89-4 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C14H12O5/c1-18-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-19-14/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
WFGCQSISQODKGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


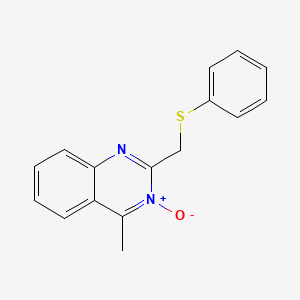

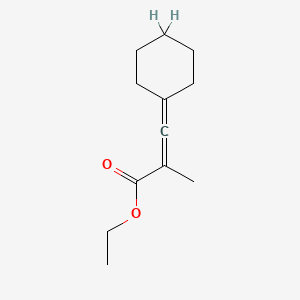

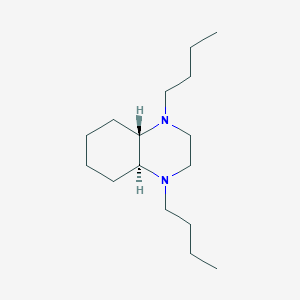
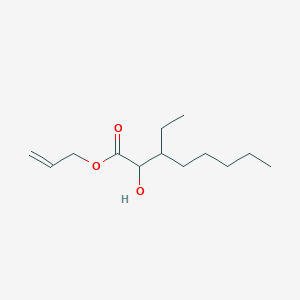
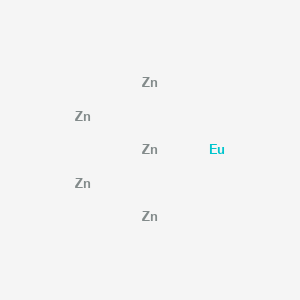
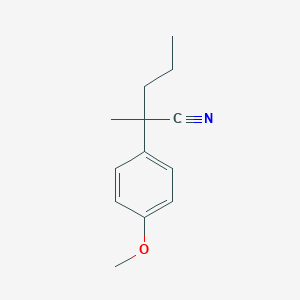
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
